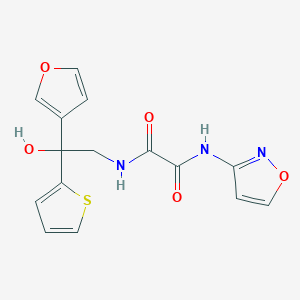

Amino(4-methoxy-3-methylphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

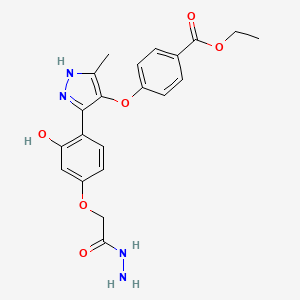

“Amino(4-methoxy-3-methylphenyl)acetic acid” is a chemical compound with the molecular formula C10H13NO3 . It is a derivative of acetic acid where an amino(4-methoxy-3-methylphenyl) group is attached .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines . The treatment of amino acids with hydrazine afforded pyridazine. Phenylhydrazone was obtained from the reaction of the acid with phenyl hydrazine in ethanol .Chemical Reactions Analysis

The compound 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid has been shown to react with primary and secondary amines, hydrazine, phenyl hydrazine, 2-aminopyridine, o-phenylenediamine, aryldithiocarbamates, and thiourea derivatives to form various heterocyclic compounds .Scientific Research Applications

Metabolic Pathways and Biochemistry

Research has identified 3-methoxy-4-hydroxyphenyl-acetic acid (a related compound) as a significant metabolite in various biological systems. It is a major metabolite of L-dopa in animals and humans, with studies highlighting its ability to penetrate tissues like the brain and heart, exhibiting a considerably longer biological half-life compared to L-dopa. This insight into metabolic pathways suggests a broader context for understanding the biochemical role and potential therapeutic implications of related compounds, including Amino(4-methoxy-3-methylphenyl)acetic acid (Bartholini, Kuruma, & Pletscher, 1971).

Analytical Chemistry and Diagnostics

Analytical methods have been developed for the quantitative determination of related metabolites, indicating the relevance of these compounds in diagnosing and monitoring various conditions. For instance, a capillary gas-chromatographic method for determining metabolites originating from tyrosine and tryptophan metabolism showcases the importance of such compounds in diagnosing diseases like neuroblastoma and pheochromocytoma, as well as in pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Materials Science and Corrosion Inhibition

In the field of materials science, specific derivatives of this compound have been investigated for their corrosion inhibition properties. For example, research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole shows its effectiveness in inhibiting acidic corrosion of mild steel, demonstrating the potential of such compounds in industrial applications related to corrosion control (Bentiss et al., 2009).

Pharmaceutical Research

Although the request excludes drug-related applications, it's worth noting that the structural similarities of this compound to other compounds have implications in pharmaceutical research. Studies on derivatives have explored their potential as antimycobacterial agents, indicating a broader interest in such compounds for therapeutic development (Ali & Shaharyar, 2007).

Future Directions

Properties

IUPAC Name |

2-amino-2-(4-methoxy-3-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-5-7(9(11)10(12)13)3-4-8(6)14-2/h3-5,9H,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDABEIUZAXUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[4-(4-methylpiperidino)-2-oxo-1(2H)-quinazolinyl]acetamide](/img/structure/B2755173.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2755178.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)

![Ethyl 4-[2-(adamantanylcarbonylamino)-3-methylbutanoylamino]benzoate](/img/structure/B2755184.png)